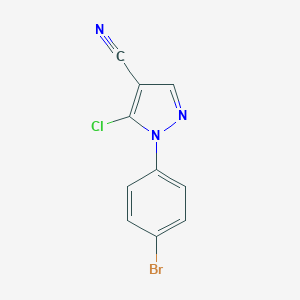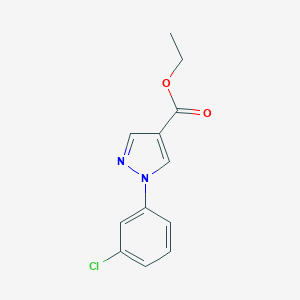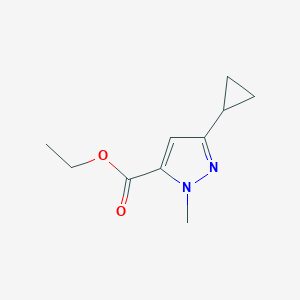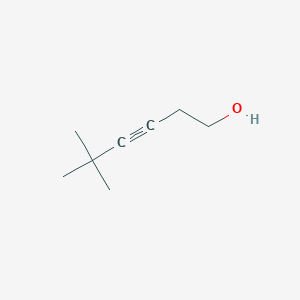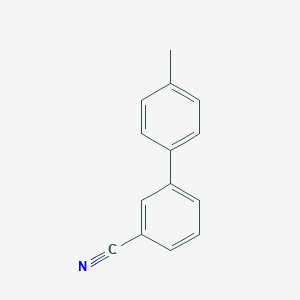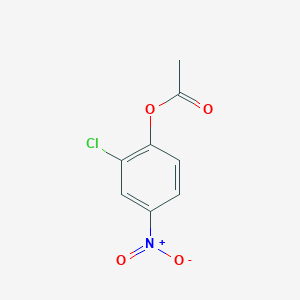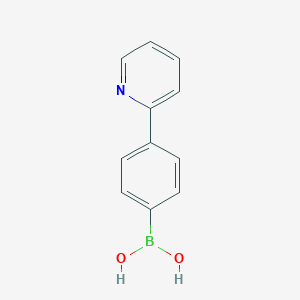
(4-(Pyridin-2-yl)phenyl)boronsäure
Übersicht
Beschreibung
(4-(Pyridin-2-yl)phenyl)boronic acid: is an organic compound with the molecular formula C11H10BNO2. It is a boronic acid derivative where a pyridin-2-yl group is attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is significant in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(Pyridin-2-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of potential therapeutic agents. It is involved in the synthesis of molecules that can act as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, (4-(Pyridin-2-yl)phenyl)boronic acid is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Wirkmechanismus
Target of Action
The primary target of 4-(Pyridin-2-yl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound serves as an organoboron reagent, which is a key component in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(Pyridin-2-yl)phenylboronic acid interacts with its targets through two main steps: oxidative addition and transmetalation .
- Oxidative Addition : This step involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups .
- Transmetalation : This step involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-(Pyridin-2-yl)phenylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the Suzuki-Miyaura cross-coupling reaction .
Result of Action
The result of the action of 4-(Pyridin-2-yl)phenylboronic acid is the successful facilitation of the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(Pyridin-2-yl)phenylboronic acid is influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters, like 4-(Pyridin-2-yl)phenylboronic acid, is considerably accelerated at physiological pH . Additionally, the compound is usually stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (4-(Pyridin-2-yl)phenyl)boronic acid typically involves the coupling reaction of phenylboronic acid with 2-bromopyridine. This reaction is catalyzed by palladium and requires a suitable ligand and base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods: Industrial production methods for (4-(Pyridin-2-yl)phenyl)boronic acid are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Pyridin-2-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by palladium .
Common Reagents and Conditions:
Reagents: Palladium catalyst, suitable ligands (e.g., triphenylphosphine), base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Vergleich Mit ähnlichen Verbindungen
- (4-(Pyridin-4-yl)phenyl)boronic acid
- (4-(Pyridin-3-yl)phenyl)boronic acid
- Phenylboronic acid
Comparison: (4-(Pyridin-2-yl)phenyl)boronic acid is unique due to the position of the pyridinyl group, which influences its reactivity and stability in cross-coupling reactions. Compared to (4-(Pyridin-4-yl)phenyl)boronic acid and (4-(Pyridin-3-yl)phenyl)boronic acid, the 2-position pyridinyl group provides different electronic and steric effects, making it more suitable for specific synthetic applications .
Eigenschaften
IUPAC Name |
(4-pyridin-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANFGGCAQWUIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597066 | |
| Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-27-0 | |
| Record name | B-[4-(2-Pyridinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(pyridin-2-yl)phenylboronic acid in the presented research?
A1: The research highlights the use of 4-(pyridin-2-yl)phenylboronic acid as a key building block in the synthesis of a phosphorescent ligand. [] Specifically, it undergoes a Suzuki coupling reaction with a carbazole derivative to yield the final ligand. This synthetic route demonstrates its utility in constructing more complex molecules with potential applications in material science, particularly in the field of organic light-emitting diodes (OLEDs) due to the phosphorescent properties mentioned. []
Q2: How is 4-(pyridin-2-yl)phenylboronic acid synthesized?
A2: The research outlines a multi-step synthesis of 4-(pyridin-2-yl)phenylboronic acid starting from 4-bromoaniline. [] The process involves diazotization of 4-bromoaniline, followed by a Gomberg-Bachmann coupling reaction, and a final boronic acidification step to yield the desired product. This synthetic pathway demonstrates a feasible route to obtain the compound for further applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
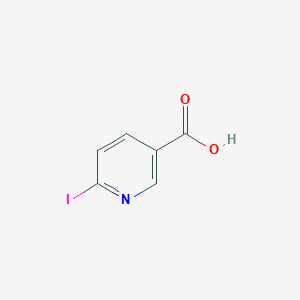
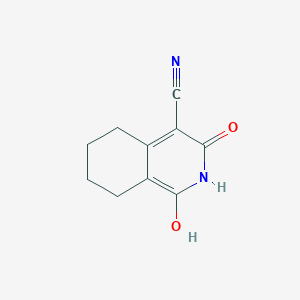
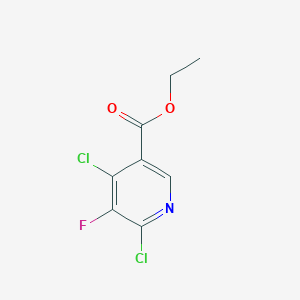
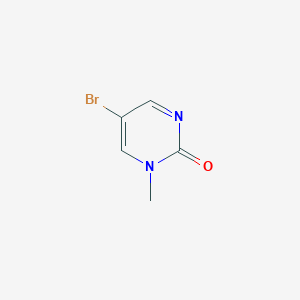

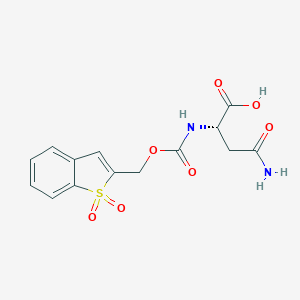
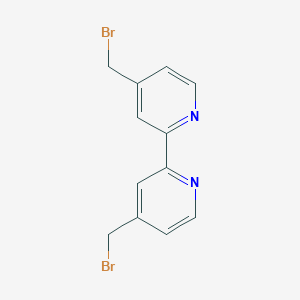
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
